molecular formula C13H13NO3 B3283217 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester CAS No. 76344-90-6

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester

Cat. No. B3283217
CAS RN: 76344-90-6
M. Wt: 231.25 g/mol
InChI Key: BIGSIXGMUARJOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isoxazoles, which include 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester, can be synthesized via different pathways. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another synthetic pathway to esters involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid .


Chemical Reactions Analysis

Esters, including 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester, can be cleaved back into a carboxylic acid and an alcohol through reaction with water and a catalytic amount of strong acid .

properties

IUPAC Name

ethyl 5-(2-methylphenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-14-17-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSIXGMUARJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of Example 22 was employed utilizing ethyl-2-(2'-methylbenzoyl)-3-dimethylaminopropenoate in lieu of ethyl-2-(2'-chlorobenzoyl)-3-dimethylaminopropenoate to yield ethyl-5-(2'-methylphenyl)-4-isoxazolecarboxylate (1.9 g.; 82.6% yield) as an oil having the following analysis:
Name
ethyl-2-(2'-methylbenzoyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl-2-(2'-chlorobenzoyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-o-Tolylisoxazole-4-carboxylic acid ethyl ester
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Reactant of Route 6
5-o-Tolylisoxazole-4-carboxylic acid ethyl ester

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